5-Bromo-4-methylpyridin-3-amine
Overview
Description
The compound of interest, 5-Bromo-4-methylpyridin-3-amine, is a brominated pyridine derivative. Pyridine derivatives are known for their versatile applications in pharmaceuticals, agrochemicals, and materials science due to their structural similarity to naturally occurring compounds like nucleotides, vitamins, and alkaloids. The presence of a bromine atom and a methyl group on the pyridine ring can significantly influence the reactivity and electronic properties of the molecule, making it a valuable intermediate in organic synthesis .
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been studied, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . Although this does not directly synthesize 5-Bromo-4-methylpyridin-3-amine, it provides insight into the reactivity of similar brominated compounds. Another study describes the synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, through a series of reactions starting from methyl 2,6-dichloropyridine-3-carboxylate, showcasing the regioselectivity of nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined to crystallize in the monoclinic crystal system with space group P21/n . The structure is stabilized by intramolecular hydrogen bonding, which is a common feature in crystalline networks of such compounds.
Chemical Reactions Analysis
Brominated pyridine derivatives undergo various chemical reactions, including nucleophilic substitution and amination. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine has been reported, where catalytic conditions lead to the selective substitution of the bromide . Similarly, the amination of bromo-derivatives of pyridine has been studied, indicating the possibility of intermediates such as pyridynes . These studies demonstrate the reactivity of brominated pyridines towards nucleophiles and their potential to form various substituted pyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by the substituents on the pyridine ring. For instance, the synthesis and assessment of substituted (E)-N-benzylidene-5-bromopyridin-2-amines revealed that the spectral data, such as UV absorption and NMR chemical shifts, are affected by the substituents, which can be correlated with Hammett substituent constants . The antimicrobial activities of these compounds were also evaluated, indicating their potential biological relevance.
Scientific Research Applications
- Summary of the Application : 5-Bromo-4-methylpyridin-3-amine is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals.
- Methods of Application or Experimental Procedures : The synthesis involves a palladium-catalyzed one-pot Suzuki cross-coupling reaction. This reaction involves 5-bromo-2-methylpyridin-3-amine (1) directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids .
- Results or Outcomes : The reaction produced a series of novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite program . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were also investigated .
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPJBIMRSJQEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427648 | |
Record name | 5-bromo-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylpyridin-3-amine | |
CAS RN |
850892-12-5 | |
Record name | 5-bromo-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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